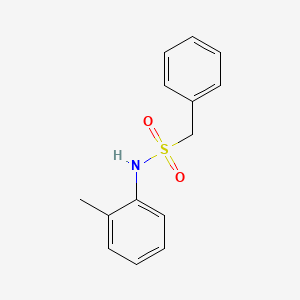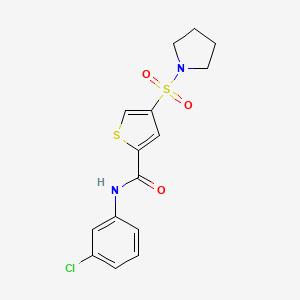
N-(2-methylphenyl)-1-phenylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2-methylphenyl)-1-phenylmethanesulfonamide has been explored through various chemical pathways. For instance, Davies et al. (1996) discussed the asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate, demonstrating a method for synthesizing functionalized cyclopropanes (Davies et al., 1996). Furthermore, Aizina et al. (2012) developed a new synthetic approach to phenylmethanesulfonamide derivatives, highlighting the versatility of these compounds in organic synthesis (Aizina et al., 2012).
Molecular Structure Analysis
The molecular structure of N-(2-methylphenyl)-1-phenylmethanesulfonamide and related compounds has been studied extensively. The crystal structure analysis by Higgs et al. (2002) of N-methylmethanesulfonamide provided insights into the molecular conformation and bonding parameters, which are essential for understanding the reactivity and properties of these sulfonamides (Higgs et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives, including N-(2-methylphenyl)-1-phenylmethanesulfonamide, encompasses a broad spectrum of reactions. Liu and Li (2016) discussed a visible-light-promoted radical (phenylsulfonyl)methylation reaction, demonstrating the potential of these compounds in organic synthesis through radical pathways (Liu & Li, 2016).
Physical Properties Analysis
The physical properties of N-(2-methylphenyl)-1-phenylmethanesulfonamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. Studies like that of Chatterjee et al. (2016) on arylsulfonamide compounds provide valuable data on these properties, offering insights into their stability and behavior under different conditions (Chatterjee et al., 2016).
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Approaches : N-(2-methylphenyl)-1-phenylmethanesulfonamide is involved in the synthesis of various chemical compounds. A study by Aizina, Levkovskaya, and Rozentsveig (2012) highlighted its role in creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions with substances like toluene and thiophene (Yu. A. Aizina et al., 2012).
Biological Activity and Drug Development
- Potential in Cancer Treatment : Wong et al. (2010) explored the use of N-(2-methylphenyl)-1-phenylmethanesulfonamide derivatives as kinase inhibitors, potentially useful in treating cancer. Their work showed the synthesis of sulfonamide-based kinase inhibitors, highlighting the compound's relevance in medicinal chemistry (Christopher Wong et al., 2010).
Chemical Structure and Properties
- Structural Analysis : The structure and conformation of N-(2-methylphenyl)-1-phenylmethanesulfonamide have been a subject of interest in various studies. For instance, Gowda, Foro, and Fuess (2007) focused on the compound's conformation, particularly the orientation of the N—H bond, which is significant for understanding its biological activity (B. Gowda et al., 2007).
Computational Chemistry
- DFT Studies : Karabacak, Cinar, and Kurt (2010) conducted a detailed density functional theory (DFT) study on N-(2-methylphenyl)methanesulfonamide. They investigated its molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into its electronic structure and reactivity (M. Karabacak et al., 2010).
Applications in Supramolecular Chemistry
- Supramolecular Interactions : Chatterjee et al. (2016) synthesized an arylsulfonamide compound related to N-(2-methylphenyl)-1-phenylmethanesulfonamide and analyzed its supramolecular architecture. Their research contributes to the understanding of hydrogen bonding and molecular interactions in sulfonamide compounds (P. Chatterjee et al., 2016).
Synthesis of Functionalized Compounds
- Functionalization and Cycloaddition Reactions : Minami, Takimoto, and Agawa (1975) explored the cycloaddition reactions of N-sulfinylsulfonamides, closely related to N-(2-methylphenyl)-1-phenylmethanesulfonamide. Their work sheds light on the synthesis of functionalized compounds and the mechanisms of these reactions (T. Minami et al., 1975).
Future Directions
The future directions for research on “N-(2-methylphenyl)-1-phenylmethanesulfonamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
N-(2-methylphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-5-6-10-14(12)15-18(16,17)11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWUFUTXZHWPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)
![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)
